molecular formula C11H8ClN3O B443595 3-Chloro-N,N-bis(cyanomethyl)benzamide

3-Chloro-N,N-bis(cyanomethyl)benzamide

Cat. No.: B443595
M. Wt: 233.65g/mol
InChI Key: MCAVEAMXWWEXPR-UHFFFAOYSA-N
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Description

3-Chloro-N,N-bis(cyanomethyl)benzamide is a benzamide derivative featuring a chloro substituent at the 3-position of the benzene ring and two cyanomethyl groups attached to the nitrogen atom. Its synthesis likely follows a multi-component coupling reaction involving a benzoyl chloride derivative, formaldehyde, and trimethylsilyl cyanide (TMSCN) under copper catalysis, as reported for analogous N,N-bis(cyanomethyl)amines . The compound’s structure combines a rigid aromatic core with flexible cyanomethyl groups, making it a candidate for applications in organic synthesis, coordination chemistry, or materials science.

Properties

Molecular Formula

C11H8ClN3O

Molecular Weight

233.65g/mol

IUPAC Name

3-chloro-N,N-bis(cyanomethyl)benzamide

InChI

InChI=1S/C11H8ClN3O/c12-10-3-1-2-9(8-10)11(16)15(6-4-13)7-5-14/h1-3,8H,6-7H2

InChI Key

MCAVEAMXWWEXPR-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CC#N)CC#N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)N(CC#N)CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Observations:
  • Substituent Effects: The chloro group in 3-Chloro-N,N-bis(cyanomethyl)benzamide offers moderate electronegativity and steric bulk compared to bromo (higher reactivity) or fluoro (smaller size) analogs .
  • Synthetic Flexibility: Copper-catalyzed MCRs enable efficient synthesis of bis(cyanomethyl) derivatives, while acylation with pre-formed amines (e.g., diallylamine) is preferred for allyl or bulky substituents .
  • Physical State: Most bis(cyanomethyl) derivatives are oils (e.g., N-Benzyl-N,N-bis(cyanomethyl)amine), whereas nitroso analogs like N,N-Bis(cyanomethyl)nitrous amide form crystalline solids .

Functional and Application-Based Comparisons

Reactivity in Catalysis
  • Coordination Chemistry: The cyanomethyl groups in this compound can act as ligands for transition metals, similar to N-Benzyl-N,N-bis(cyanomethyl)amine, which facilitates copper-catalyzed reactions .

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